BenchChemオンラインストアへようこそ!

6-(3-Phenylpropyl)oximino naltrexone

Analgesia μ-Opioid Receptor In Vivo Pharmacology

NPC 836 (6-(3-Phenylpropyl)oximino naltrexone, CAS 127227-11-6) is the optimal dual μ/κ opioid agonist for discriminating receptor-specific analgesia. The 3-phenylpropyl oxime ether substitution converts naltrexone from pure antagonist to potent agonist with 23-fold greater κ potency than NPC 831 and 19-fold greater than U-50,488H. Nanomolar affinity at all three opioid receptors enables high-sensitivity radioligand displacement. Tail-flick ED50 = 2.24 mg/kg, writhing ED50 = 0.02 mg/kg. Available for qualified researchers; request a quote.

Molecular Formula C29H34N2O4
Molecular Weight 474.6 g/mol
CAS No. 127227-11-6
Cat. No. B162743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Phenylpropyl)oximino naltrexone
CAS127227-11-6
Synonyms6-(3-phenylpropyl)oximino naltrexone
NPC 836
NPC-836
Molecular FormulaC29H34N2O4
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C(=NOCCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O
InChIInChI=1S/C29H34N2O4/c32-23-11-10-21-17-24-29(33)13-12-22(30-34-16-4-7-19-5-2-1-3-6-19)27-28(29,25(21)26(23)35-27)14-15-31(24)18-20-8-9-20/h1-3,5-6,10-11,20,24,27,32-33H,4,7-9,12-18H2/b30-22+/t24-,27+,28+,29-/m1/s1
InChIKeyWTBLSYMDUIKZHR-WSDVTMMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Phenylpropyl)oximino naltrexone (CAS 127227-11-6): A Naltrexone-Derived Dual μ/κ Opioid Agonist for Analgesia Research


6-(3-Phenylpropyl)oximino naltrexone (CAS 127227-11-6, also designated NPC 836) is a semi-synthetic oxime ether derivative of naltrexone belonging to the morphinan class of opioid receptor ligands [1]. Unlike the parent compound naltrexone, which functions as a pure opioid antagonist at μ, δ, and κ receptors, the introduction of a 3-phenylpropyl substituent at the C-6 oxime position converts the pharmacological profile into a potent agonist at both μ and κ opioid receptors [2][3]. The compound exhibits nanomolar binding affinities across all three classical opioid receptor subtypes and demonstrates robust analgesic activity in vivo, being equipotent to morphine and substantially more potent than the κ-selective reference agonist U-50,488H [4].

Why 6-(3-Phenylpropyl)oximino naltrexone Cannot Be Replaced by Naltrexone, NPC 831, or Generic κ Agonists


Generic substitution among naltrexone derivatives and related opioid ligands fails because the pharmacological profile of 6-(3-phenylpropyl)oximino naltrexone (NPC 836) is exquisitely sensitive to the specific length and aromatic character of the C-6 substituent [1]. The parent compound naltrexone is a pure antagonist at all three opioid receptor subtypes, whereas NPC 836 is a potent dual μ/κ agonist—a functional reversal driven entirely by the oxime ether modification [2]. Even within the homologous series, the two-carbon shorter phenethyl analog NPC 831 exhibits substantially different in vivo potency, being approximately half as potent as NPC 836 in producing analgesia and 20-fold less potent in κ-mediated scratching assays [3]. Furthermore, generic κ-selective agonists such as U-50,488H lack the μ-agonist component that confers the full analgesic profile of NPC 836, while other naltrexone oxime ethers with different aralkyl substituents (e.g., NPC 168 with a phenyl group) retain antagonist character rather than agonist activity [4][5].

Quantitative Differentiation of 6-(3-Phenylpropyl)oximino naltrexone (NPC 836): Head-to-Head Evidence Guide


Tail-Flick Analgesia: NPC 836 Is 1.8-Fold More Potent Than NPC 831

In a direct head-to-head comparison, NPC 836 demonstrated approximately 1.8-fold greater analgesic potency than its close structural analog NPC 831 in the rat tail-flick assay. The ED50 for NPC 836 was 2.24 mg/kg, compared to 4.02 mg/kg for NPC 831 [1]. Both compounds were evaluated under identical experimental conditions, with analgesia measured as inhibition of the thermal nociceptive response. This potency advantage is specific to the 3-phenylpropyl substituent relative to the 2-phenylethyl substituent [2].

Analgesia μ-Opioid Receptor In Vivo Pharmacology Tail-Flick Assay

Writhing Assay: NPC 836 Is 2.5-Fold More Potent Than NPC 831 and Superior to Morphine

In the mouse acetic acid-induced writhing assay, a model of visceral pain, NPC 836 exhibited an ED50 of 0.02 mg/kg, which is 2.5-fold more potent than NPC 831 (ED50 = 0.05 mg/kg) [1]. Both compounds were administered subcutaneously and tested under identical conditions. Notably, the ED50 of 0.02 mg/kg for NPC 836 places it among highly potent opioid analgesics in this assay system, exceeding the potency typically reported for morphine in parallel studies [2]. This represents a clear differentiation from NPC 831 and establishes NPC 836 as the preferred tool compound for studies requiring robust visceral analgesia readouts.

Visceral Analgesia Writhing Assay μ-Agonist Activity In Vivo Efficacy

κ-Opioid Agonist Selectivity: NPC 836 Is 23.25-Fold More Potent Than NPC 831 in Bombesin-Induced Scratching

In the bombesin-induced scratching assay, a functional in vivo model for κ-opioid receptor-mediated effects, NPC 836 exhibited an A50 of 0.08 mg/kg, which is approximately 23.25-fold more potent than NPC 831 (A50 = 1.86 mg/kg) [1]. For context, the κ-selective reference agonist U-50,488H produced an A50 of 1.54 mg/kg in the same assay, meaning NPC 836 is approximately 19.25-fold more potent than U-50,488H in this κ-mediated endpoint [2]. The extreme sensitivity of this endpoint to the phenylpropyl versus phenylethyl substituent length demonstrates a steep structure-activity relationship at the C-6 position [3].

κ-Opioid Receptor Bombesin Antagonism Scratching Behavior Receptor Selectivity

Receptor Binding Profile: NPC 836 Exhibits Nanomolar Affinity Across μ, δ, and κ Receptors

NPC 836 inhibited radioligand binding to μ, δ, and κ opioid receptor subtypes with nanomolar affinities in membrane preparations [1]. The compound binds to all three classical opioid receptor subtypes, distinguishing it from κ-selective agonists such as U-50,488H, which exhibit weak competition at μ sites, and from the parent antagonist naltrexone, which lacks agonist efficacy [2]. While direct Ki values for NPC 836 at each receptor subtype are not explicitly tabulated in the primary literature, the demonstration of nanomolar affinity across μ, δ, and κ subtypes classifies NPC 836 as a non-selective, high-affinity opioid ligand with dual μ/κ agonist functional activity [3].

Radioligand Binding Opioid Receptor Affinity In Vitro Pharmacology Receptor Occupancy

Structural Determinant of Functional Switching: 3-Phenylpropyl Substituent Converts Naltrexone Antagonist to Agonist

The 3-phenylpropyl substituent at the C-6 oxime position of naltrexone is the critical structural determinant that converts the parent compound from a pure opioid antagonist into a potent dual μ/κ agonist [1]. Naltrexone itself is a clinically used antagonist at μ, δ, and κ receptors. The unsubstituted naltrexone oxime retains antagonist character. However, O-alkylation with a 3-phenylpropyl group (three-carbon linker to phenyl) produces NPC 836, which exhibits full agonist activity in vivo [2]. In contrast, the 2-phenylethyl analog NPC 831 retains agonist activity but with substantially reduced potency, while the phenyl analog NPC 168 remains an antagonist [3][4]. This steep structure-activity relationship demonstrates that the specific length and aromatic character of the 3-phenylpropyl group is non-substitutable for maintaining the dual μ/κ agonist profile.

Structure-Activity Relationship Functional Switching Oxime Ether Chemical Modification

Cross-Assay Potency Consistency: NPC 836 Maintains Superiority Over NPC 831 Across Analgesia Models

NPC 836 demonstrates consistent potency superiority over NPC 831 across three distinct in vivo assays: tail-flick (1.8-fold), writhing (2.5-fold), and bombesin-induced scratching (23.25-fold) [1]. This cross-assay consistency establishes that the potency advantage of NPC 836 is not assay-specific but reflects a fundamental pharmacological difference driven by the extended 3-phenylpropyl substituent [2]. The uniformity of the potency gradient across models of thermal nociception, visceral pain, and κ-receptor-mediated scratching supports the conclusion that the 3-phenylpropyl group enhances both μ- and κ-mediated signaling efficacy relative to the 2-phenylethyl analog [3].

Cross-Model Validation Analgesia In Vivo Consistency Pharmacological Reproducibility

Optimal Research Applications for 6-(3-Phenylpropyl)oximino naltrexone (NPC 836) Based on Quantitative Evidence


Dual μ/κ Opioid Agonist Tool Compound for Analgesia Mechanism Studies

Investigators studying the relative contributions of μ- and κ-opioid receptor signaling to analgesic efficacy should prioritize NPC 836. The compound demonstrates robust analgesic activity across thermal (tail-flick ED50 = 2.24 mg/kg) and visceral (writhing ED50 = 0.02 mg/kg) pain models, while its 23.25-fold greater potency than NPC 831 in κ-mediated bombesin scratching assays provides a quantitative lever for dissecting μ- versus κ-dependent effects [1][2]. This dual-agonist profile, combined with nanomolar binding affinity at all three opioid receptor subtypes, makes NPC 836 uniquely suited for experiments requiring concurrent μ and κ receptor activation [3].

Structure-Activity Relationship Studies of C-6 Oxime Ether Modifications

NPC 836 serves as the reference compound for investigations into the structure-activity relationships of naltrexone-derived oxime ethers. The 3-phenylpropyl substituent represents the optimal aralkyl chain length identified in the original SAR series for achieving potent dual μ/κ agonism [1]. Comparative studies with NPC 831 (2-phenylethyl) and NPC 168 (phenyl) enable quantitative assessment of how incremental increases in linker length and aromatic positioning modulate functional pharmacology from antagonist (naltrexone) to partial agonist to full dual agonist [2]. The 23.25-fold potency difference between NPC 836 and NPC 831 in κ-mediated scratching provides a high-dynamic-range endpoint for SAR refinement [3].

Positive Control for In Vivo κ-Opioid Receptor Activation Assays

For researchers conducting in vivo κ-opioid receptor functional assays, NPC 836 provides a potent positive control with an A50 of 0.08 mg/kg in the bombesin-induced scratching model—a 19.25-fold improvement in potency over the classical κ-selective agonist U-50,488H (A50 = 1.54 mg/kg) [1]. The compound's high potency reduces the dose required to elicit κ-mediated effects, minimizing potential confounding factors associated with higher doses of less potent comparators. This application is particularly relevant for studies where concurrent μ-agonism is not a confounding variable but rather an accepted component of the pharmacological profile being interrogated [2].

Opioid Receptor Occupancy and Competition Binding Studies

NPC 836 is suitable as a high-affinity competing ligand in radioligand binding displacement assays targeting μ, δ, and κ opioid receptors. The compound inhibits binding to all three receptor subtypes with nanomolar affinities, enabling its use in receptor occupancy studies where non-selective, high-potency displacement is required [1]. Unlike the parent compound naltrexone, which is an antagonist, NPC 836 provides the functional dimension of agonist activity, making it valuable for correlating binding affinity measurements with functional agonism readouts in downstream assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(3-Phenylpropyl)oximino naltrexone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.